molecular formula C6H3F7S B2992335 (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane CAS No. 1522408-96-3

(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane

Cat. No.: B2992335
CAS No.: 1522408-96-3
M. Wt: 240.14
InChI Key: NWDAZTJMECAHDD-UHFFFAOYSA-N
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Description

"(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane" is a sulfur-based compound featuring a pentafluoro-lambda⁶-sulfanyl group (–SF₅) bonded to a 2,4-difluorophenyl aromatic ring. The lambda⁶ designation indicates a hexavalent sulfur center, characteristic of hypervalent sulfur compounds.

Properties

IUPAC Name

(2,4-difluorophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7S/c7-4-1-2-6(5(8)3-4)14(9,10,11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDAZTJMECAHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the fluorination of 2,4-difluorophenyl precursors using pentafluorosulfur reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure safety and efficiency, given the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism by which (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane exerts its effects involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in various chemical pathways, including those involving radical intermediates .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
(2,4-Difluorophenyl)-pentafluoro-lambda⁶-sulfane 2,4-Difluorophenyl–SF₅ –SF₅, –F (ortho/para) ~228.13 (estimated) High electronegativity, potential oxidative stability
Diphenyl sulfone Ph–SO₂–Ph –SO₂ 218.27 Thermal stability, polymer precursor
2-[3-(Pentafluoro-lambda⁶-sulfanyl)phenyl]ethan-1-amine hydrochloride Ph–SF₅–CH₂CH₂NH₂·HCl –SF₅, –NH₂·HCl 283.69 Bioactive potential (amine functionalization)
Tosufloxacin Fluoroquinolone with –N-(2,4-difluorophenyl) –F (quinolone core), –NH–(2,4-difluorophenyl) 404.35 Enhanced bactericidal activity via 2,4-difluorophenyl group

Key Observations :

  • The 2,4-difluorophenyl moiety, as seen in tosufloxacin, is associated with improved biological activity (e.g., anti-persister effects against S. aureus), suggesting that its inclusion in sulfur-based compounds may enhance bioactivity .
  • Unlike the hydrochloride salt in ’s compound, the target molecule lacks protonatable amines, which may limit solubility but improve membrane permeability .
Thermal and Solubility Properties
  • Thermal Stability :
    –SF₅ compounds typically exhibit higher thermal stability than –SH or –SMe analogs due to strong S–F bonds. This contrasts with diphenyl sulfone’s stability up to 300°C, driven by aromatic sulfone rigidity .
  • Solubility : – Fluorine substituents improve lipid solubility, but the absence of polar groups (e.g., –NH₂ in ’s compound) may limit aqueous solubility, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane is a fluorinated aromatic compound notable for its unique chemical properties and potential applications across various fields, including medicinal chemistry and material science. The incorporation of multiple fluorine atoms enhances its stability and reactivity, making it a subject of interest for researchers investigating its biological activity.

The compound has the following chemical characteristics:

  • Chemical Formula : C6H2F7S
  • CAS Number : 1522408-96-3
  • Molecular Weight : 272.14 g/mol

The presence of fluorine atoms in the structure significantly influences its chemical behavior and interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

  • Fluorination : Utilizing pentafluorosulfur reagents to introduce fluorine atoms into the aromatic ring.
  • Controlled Conditions : Employing catalysts and specific solvents to achieve high yields and purity in laboratory settings.

Industrial production may involve large-scale fluorination processes that require specialized equipment due to the hazardous nature of fluorine gas .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The highly electronegative fluorine atoms can alter the electronic properties of target molecules, influencing their reactivity and stability. This compound may participate in radical reactions and interact with enzymes or receptors, potentially modulating their activity .

Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This is hypothesized to be due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Some research indicates that this compound may inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival. Further studies are required to elucidate the specific mechanisms involved .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial effectsDemonstrated significant inhibition of bacterial growth in vitro
Study 2Investigate anticancer activityShowed reduced viability of cancer cells in culture; further mechanism studies needed

Comparative Analysis

When compared with similar compounds, this compound stands out due to its high fluorine content, which contributes to its unique stability and reactivity. Other related compounds include:

  • 2-(2,4-Difluorophenyl)-5-fluoropyridine : Similar reactivity but different applications.
  • 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole : Used in phosphorescent materials.

The distinct substitution pattern in this compound enhances its potential as a versatile building block in synthetic chemistry .

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